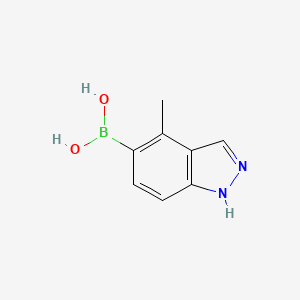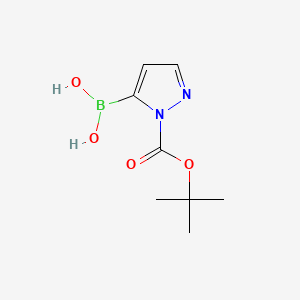
(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronsäure
Übersicht
Beschreibung
“(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron group from these esters, is a key step in many synthesis protocols .Molecular Structure Analysis
The molecular formula of “(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid” is C8H13BN2O4, and its molecular weight is 212.01 g/mol .Chemical Reactions Analysis
Boronic acid derivatives like “(1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid” can participate in a variety of chemical reactions. For example, they can be used in Suzuki-Miyaura cross-coupling reactions . In addition, they can undergo protodeboronation, a reaction that removes the boron group .Wissenschaftliche Forschungsanwendungen
C−H-Borylierung
Indolylboronsäuren, einschließlich unserer Zielverbindung, dienen als wertvolle Reagenzien für C−H-Borylierungsreaktionen. Diese Reaktionen beinhalten die direkte Funktionalisierung von C−H-Bindungen und ermöglichen die Synthese komplexer Moleküle. Forscher haben Indolylboronsäuren eingesetzt, um aromatische und heteroaromatische Substrate mit borhaltigen Gruppen zu versehen, was zu einer Vielzahl von Produkten mit potenziellen biologischen Aktivitäten geführt hat .
Suzuki-Miyaura-Kupplung
Unsere Verbindung spielt eine entscheidende Rolle bei Suzuki-Miyaura-Kreuzkupplungsreaktionen. Durch Reaktion mit Arylhalogeniden oder Boraten bildet sie C–C-Bindungen, wodurch Biarylverbindungen aufgebaut werden können. Diese Methode findet Anwendungen in der Wirkstoffforschung, Materialwissenschaft und der Synthese von Naturstoffen .
Hydroxychinon-Synthese
N-Boc-Indol-2-boronsäure (ein Derivat unserer Verbindung) wurde bei der Synthese von Hydroxychinonen über Suzuki-Miyaura-Kupplung eingesetzt. Diese Hydroxychinone finden Anwendungen in der Pharmazie und der Materialforschung .
Enzyminhibition
Obwohl die meisten biologischen Anwendungen von Boronsäurederivaten die Enzyminhibition betreffen, können einige spezifische Derivate als Sensoren dienen oder in Medikamentenverabreichungssysteme integriert werden. Forscher haben Boronsäuren als Inhibitoren von Proteasen, Kinasen und anderen Enzymen untersucht .
Aminosäurederivate
Bei der Optimierung der Synthese von Boc-Derivaten von Aminosäuren haben Forscher den Einfluss der Reaktionsbedingungen unter Verwendung von Di-tert-butylpyrocarbonat untersucht. Diese Arbeit trägt zur Entwicklung von Aminosäure-basierten Pharmazeutika und der Peptidchemie bei .
Materialchemie
Indolylboronsäuren, einschließlich unserer Verbindung, finden Anwendungen in der Materialchemie. Ihre Stabilität, Nicht-Toxizität und einfache Verfügbarkeit machen sie attraktiv für die Modifizierung von Materialoberflächen, die Entwicklung von Sensoren und die Entwicklung funktionaler Materialien .
Eigenschaften
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-6(9(13)14)4-5-10-11/h4-5,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAIJKCROWPJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674568 | |
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-54-3 | |
| Record name | 1-(1,1-Dimethylethyl) 5-borono-1H-pyrazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-5-boronic acid, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





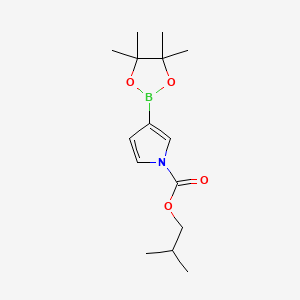

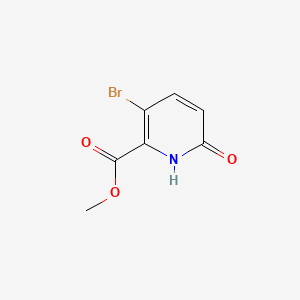
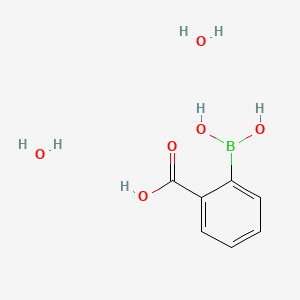

![[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine](/img/structure/B572234.png)
